molecular formula C12H8O3 B13827461 2-Phenoxycyclohexa-2,5-diene-1,4-dione CAS No. 3490-49-1

2-Phenoxycyclohexa-2,5-diene-1,4-dione

Cat. No.: B13827461
CAS No.: 3490-49-1
M. Wt: 200.19 g/mol
InChI Key: YKYILJANBFCBQH-UHFFFAOYSA-N
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Description

2-Phenoxycyclohexa-2,5-diene-1,4-dione, also referred to as 2-phenoxy-1,4-benzoquinone, is a synthetic quinone derivative of interest in experimental chemistry and biomedical research. Quinones of this structural class are recognized as valuable scaffolds in the development of antiproliferative agents, with research indicating they can induce apoptosis in cancer cells through mechanisms such as caspase activation, PARP cleavage, and the generation of reactive oxygen species (ROS) . The specific phenoxy substituent in this compound is intended to modulate its electronic properties and biological interactions, potentially influencing its reactivity and selectivity in various applications. This compound is provided for further investigation into its potential mechanisms and applications in fields such as medicinal chemistry and chemical biology. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3490-49-1

Molecular Formula

C12H8O3

Molecular Weight

200.19 g/mol

IUPAC Name

2-phenoxycyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C12H8O3/c13-9-6-7-11(14)12(8-9)15-10-4-2-1-3-5-10/h1-8H

InChI Key

YKYILJANBFCBQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=O)C=CC2=O

Origin of Product

United States

Reactivity and Mechanistic Investigations of 2 Phenoxycyclohexa 2,5 Diene 1,4 Dione

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of quinones. In the case of 2-Phenoxycyclohexa-2,5-diene-1,4-dione, the attack of a nucleophile on one of the activated double bonds leads to the formation of a tetrahedral intermediate, which subsequently tautomerizes to a more stable hydroquinone (B1673460) product. The phenoxy group significantly influences the electron distribution within the quinone ring, thereby directing the course of these addition reactions.

The position of nucleophilic attack on the this compound ring is governed by both electronic and steric factors. The phenoxy group, through its resonance-donating and inductively-withdrawing effects, influences the electrophilicity of the C3, C5, and C6 positions. Generally, nucleophilic attack on substituted p-benzoquinones occurs at the unsubstituted carbon atoms. smu.edu For this compound, this means potential attack at the C3, C5, and C6 positions.

Theoretical calculations on similar substituted quinones suggest that both steric hindrance and the electronic properties of the substituents influence the reaction pathway. smu.edu The bulky phenoxy group at the C2 position can sterically hinder attack at the adjacent C3 position, potentially favoring attack at the C5 or C6 positions. However, the precise regioselectivity often depends on the nature of the incoming nucleophile. For instance, soft nucleophiles like thiols often exhibit different regioselectivity compared to hard nucleophiles like amines. researchgate.netresearchgate.net Reactions of various amines with 1,4-benzoquinone (B44022) have been shown to be highly selective, leading to 2,5-disubstituted products. researchgate.net

Stereochemical control becomes relevant when the addition reaction creates new stereogenic centers. The desymmetrization of cyclohexa-1,4-dienes through reactions like haloetherification can proceed with high diastereocontrol, where the stereochemistry is dictated by chirality present in a tethering chain. cardiff.ac.uk While this compound itself is achiral, its reaction with a chiral nucleophile or in the presence of a chiral catalyst could lead to stereoselective products.

Nucleophile TypePredicted Major Addition Site(s)Rationale
Soft Nucleophiles (e.g., Thiols) C5, C6Governed by the orbital coefficients of the LUMO, often favoring positions away from the substituent.
Hard Nucleophiles (e.g., Amines) C5Governed by charge control; attack occurs at the most electron-deficient carbon.
Bulky Nucleophiles C5, C6Steric hindrance from the phenoxy group disfavors attack at the adjacent C3 position.

Thermodynamically, the addition reaction is typically favorable, leading to the formation of a stable hydroquinone adduct after tautomerization. The stability of this product drives the reaction equilibrium forward. The heat of formation for the parent p-benzoquinone has been determined, providing a baseline for understanding the thermodynamics of its derivatives. researchgate.netnist.govnist.gov The addition of a nucleophile disrupts the conjugation of the quinone system but results in the formation of a thermodynamically stable aromatic hydroquinone ring.

Studies on the reaction of p-benzoquinone with hydrogen peroxide show second-order rate constants, with the process being supported by oxygen addition reactions. nih.gov This highlights that the kinetics are dependent on the concentrations of both the quinone and the nucleophile.

ParameterInfluence on Nucleophilic Addition
Electron-withdrawing Substituents Increase the rate of reaction by increasing the electrophilicity of the quinone carbons. nih.gov
Electron-donating Substituents Decrease the rate of reaction by reducing the electrophilicity of the quinone carbons. nih.gov
pH Higher pH can increase the rate by enhancing the nucleophilicity of the attacking species (e.g., deprotonation of thiols or amines). nih.gov
Product Stability The formation of a stable, aromatic hydroquinone product provides a strong thermodynamic driving force for the reaction.

The choice of solvent can significantly impact the rate and mechanism of nucleophilic additions. Polar protic solvents, such as water and alcohols, can stabilize charged intermediates and transition states through hydrogen bonding. libretexts.org This can be particularly important in reactions involving charged nucleophiles. For SN1-type mechanisms, polar protic solvents are preferred as they stabilize the carbocation intermediate. libretexts.orglibretexts.org

Polar aprotic solvents, like DMSO or DMF, can enhance the reactivity of anionic nucleophiles by solvating the counter-ion, leaving the nucleophile "bare" and more reactive. libretexts.org The dielectric constant of the solvent is a rough measure of its polarity, with higher values generally corresponding to faster rates in reactions involving charge separation or stabilization. libretexts.org In the context of this compound, the solvent can influence the equilibrium between the starting materials and the product, as well as the rate at which this equilibrium is reached.

Substitution Reactions

In addition to conjugate addition, substituted quinones can undergo nucleophilic substitution, where a substituent on the ring is replaced by the incoming nucleophile. For this compound, this would involve the displacement of the phenoxy group.

A key aspect of the reactivity of this compound is the competition between nucleophilic addition and substitution. Attack of a nucleophile at the C2 position (the carbon bearing the phenoxy group) can potentially lead to either an addition-elimination (substitution) product or a standard conjugate addition product.

The outcome is highly dependent on several factors:

The Nucleophile: Stronger, harder nucleophiles may favor substitution.

The Leaving Group: The viability of the substitution pathway depends on the ability of the phenoxy group to act as a leaving group.

Reaction Conditions: Solvent and temperature can shift the balance between the two pathways.

Studies on halo- and alkoxy-substituted benzoquinones have shown that this competition is finely balanced. For example, the reaction of 2-bromo-5-methoxy-p-benzoquinone with phenolates leads preferentially to substitution at the C2 position, while reaction with anilines results in addition at the C3 position. acs.org This regioselectivity is rationalized by considering the stability of the intermediates and the relative basicities of the nucleophile and the leaving group. The substitution mechanism proceeds through a Meisenheimer-like intermediate. In contrast, the addition pathway involves the formation of an enolate intermediate, followed by protonation and oxidation. acs.org

FactorFavors Nucleophilic AdditionFavors Nucleophilic Substitution
Reaction Site Unsubstituted carbons (C3, C5, C6)Substituted carbon (C2)
Nucleophile Soft nucleophiles (e.g., thiols), weaker basesHard nucleophiles, strong bases
Leaving Group Poor leaving groupGood leaving group (stable anion)
Mechanism Michael-type 1,4-conjugate additionAddition-Elimination
Product Hydroquinone adductSubstituted quinone

The efficiency of the nucleophilic substitution pathway is critically dependent on the ability of the phenoxy group to depart as a stable phenoxide anion. A good leaving group is typically a weak base, as this implies it can stabilize the negative charge it acquires upon departure. pressbooks.pub

The pKa of phenol (B47542) is approximately 10, making the phenoxide ion a moderately good leaving group, generally better than alkoxides (RO⁻) but not as effective as halides like Br⁻ or I⁻. pressbooks.pub The stability of the phenoxide anion is enhanced by resonance delocalization of the negative charge over the aromatic ring.

In substitution reactions, the rate-determining step often involves the departure of the leaving group. libretexts.org Therefore, comparing the reactivity of this compound with other 2-substituted quinones (e.g., 2-chloro- or 2-bromo-derivatives) would provide direct insight into the relative leaving group ability of the phenoxy group. It is expected that substitution would be faster with better leaving groups like halides. nih.gov

Redox Chemistry and Electron Transfer Processes

The redox behavior of quinones is central to their chemical and biological functions. This activity is characterized by the reversible or quasi-reversible acceptance of electrons to form radical anions and dianions. The introduction of a phenoxy group, an electron-donating substituent, into the p-benzoquinone framework is expected to alter its redox potential.

Research on the closely related phenyl-p-benzoquinone (B1682775) (PPBQ) provides valuable insights. Voltammetric analyses of PPBQ have shown that it participates in redox processes, forming complexes with other molecules in both ground and excited states. nih.gov The redox potentials are influenced by the surrounding chemical environment. For instance, in the presence of the Light-Harvesting Complex II (LHCII), the cathodic peak of PPBQ, corresponding to its reduction, shifts to more positive values, indicating an alteration in its electron-accepting properties. nih.gov

General Redox Mechanism of p-Benzoquinones

First Electron Transfer:

this compound + e⁻ ⇌ [this compound]•⁻ (Semiquinone radical anion)

Second Electron Transfer:

[this compound]•⁻ + e⁻ ⇌ [this compound]²⁻ (Dianion)

The redox potentials for these processes are sensitive to the solvent, pH, and the nature of the substituents on the quinone ring. Electron-donating groups like phenoxy are generally expected to lower the reduction potential, making the quinone slightly more difficult to reduce compared to the unsubstituted p-benzoquinone.

Table 1: Comparative Voltammetric Data of Phenyl-p-benzoquinone (PPBQ) in the Presence and Absence of Light-Harvesting Complex II (LHCII) nih.gov
ConditionProcessPeak Potential (V)
GE-PPBQ (Dark)Oxidation (I)+0.160
Reduction (IV)-0.180
GE-LHCII3-PPBQ (Dark)Oxidation (I)+0.160
Reduction (IV)-0.160

Cycloaddition Reactions

P-benzoquinones are well-known for their participation in cycloaddition reactions, most notably the Diels-Alder reaction. Their reactivity is dictated by the electronic nature of the quinone ring and its substituents.

While p-benzoquinones typically function as dienophiles in Diels-Alder reactions due to their electron-deficient double bonds, the specific request to consider this compound as a diene is mechanistically challenging under normal conditions. For a molecule to act as a diene in a Diels-Alder reaction, it must possess a conjugated 1,3-diene system that can adopt an s-cis conformation.

In the structure of this compound, the two double bonds within the six-membered ring are not conjugated; they are separated by sp³-hybridized carbon atoms in the context of a cyclohexa-2,5-diene system. Therefore, in its ground state, it cannot directly participate as the 4π-electron component in a conventional Diels-Alder reaction.

For a substituted p-benzoquinone to act as a diene, it would likely require a significant structural or electronic rearrangement, possibly through tautomerization or under photochemical conditions, to generate a transient conjugated diene species. There is, however, a lack of documented evidence in the scientific literature for this compound specifically undergoing such a transformation to participate as a diene in Diels-Alder reactions. The predominant reactivity pattern for p-benzoquinones in [4+2] cycloadditions is as a dienophile.

Beyond the typical Diels-Alder cycloadditions where p-benzoquinones act as dienophiles, these compounds can potentially engage in other pericyclic reactions, such as [2+2] cycloadditions, particularly under photochemical conditions. The enone moieties within the quinone structure are susceptible to photochemical excitation, leading to the formation of excited states that can react with alkenes to form four-membered rings.

However, specific studies detailing the participation of this compound in such pericyclic transformations are not readily found in the existing literature. The reactivity would be influenced by the energy of the incident light, the nature of the reaction partner, and the electronic effects of the phenoxy substituent. The phenoxy group could influence the photophysical properties of the quinone, such as the lifetime and energy of its excited states, which would, in turn, affect the efficiency and outcome of any potential photochemical reactions.

Computational and Theoretical Chemistry Studies of 2 Phenoxycyclohexa 2,5 Diene 1,4 Dione

Electronic Structure and Reactivity Descriptors

The electronic structure and reactivity of a molecule are fundamental to understanding its chemical behavior. Computational methods provide powerful tools to probe these characteristics at the atomic level.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It posits that the most significant interactions between molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial predictors of a molecule's reactivity.

For 2-Phenoxycyclohexa-2,5-diene-1,4-dione, an FMO analysis would reveal:

HOMO: The location of the HOMO would indicate the most probable sites for electrophilic attack. It is the orbital from which the molecule is most likely to donate electrons.

LUMO: The location of the LUMO would indicate the most probable sites for nucleophilic attack, as it is the orbital that is most likely to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Without specific computational studies on this compound, a hypothetical data table for its frontier orbitals cannot be populated.

Hypothetical Frontier Molecular Orbital Data for this compound

Orbital Energy (eV)
HOMO Data not available
LUMO Data not available

Electrostatic Potential Maps and Fukui Functions

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule. These maps are invaluable for predicting how a molecule will interact with other charged species. Red regions on an MEP map indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions indicate areas of low electron density (positive potential), which are prone to nucleophilic attack.

Fukui functions are another set of reactivity descriptors derived from conceptual density functional theory (DFT). They quantify the change in electron density at a specific point in a molecule when an electron is added or removed. This allows for a more precise identification of the most electrophilic and nucleophilic sites within the molecule.

For this compound, these analyses would pinpoint the reactive centers, taking into account the electronic influence of the phenoxy group on the quinone ring. However, no published MEP maps or Fukui function calculations for this specific compound could be located.

Natural Bond Order (NBO) Analysis and Charge Distribution

Natural Bond Order (NBO) analysis is a computational method that provides a detailed picture of the bonding and charge distribution within a molecule. It translates the complex wave function of a molecule into a more intuitive Lewis-like structure, revealing the nature of chemical bonds and the distribution of electrons among the atoms.

An NBO analysis of this compound would provide quantitative data on:

Natural Atomic Charges: The charge localized on each atom, which is crucial for understanding electrostatic interactions.

Bond Orders: A measure of the number of chemical bonds between two atoms.

Hybridization: The mixing of atomic orbitals to form hybrid orbitals for bonding.

Donor-Acceptor Interactions: It can quantify the stabilizing interactions between filled (donor) and empty (acceptor) orbitals, which are key to understanding hyperconjugation and resonance effects.

A data table of natural atomic charges for this compound would be a direct output of such a study, but this information is currently unavailable.

Hypothetical Natural Atomic Charges for Key Atoms in this compound

Atom Natural Charge (e)
O (ether linkage) Data not available
C (quinone ring, attached to O) Data not available
O (carbonyl 1) Data not available

Reaction Mechanism Elucidation via Quantum Chemical Methods

Quantum chemical methods are instrumental in elucidating the detailed pathways of chemical reactions, providing insights that are often difficult or impossible to obtain through experimental means alone.

Transition State Characterization and Activation Energy Calculations

To understand the kinetics of a reaction involving this compound, it is essential to identify the transition state (TS) , which is the highest energy point along the reaction coordinate. Computational methods can be used to locate and characterize the geometry of the TS.

Once the TS is identified, the activation energy (Ea) can be calculated as the energy difference between the reactants and the transition state. The activation energy is a critical parameter that determines the rate of a chemical reaction. A higher activation energy corresponds to a slower reaction rate.

No studies detailing the transition state structures or activation energies for reactions of this compound have been found.

Gibbs Free Energy Profiles of Reaction Pathways

A Gibbs free energy profile provides a comprehensive thermodynamic and kinetic picture of a reaction pathway. It plots the Gibbs free energy of the system as a function of the reaction coordinate, showing the relative energies of the reactants, intermediates, transition states, and products.

By calculating the Gibbs free energy at each stationary point along the reaction pathway, chemists can:

Identify the rate-determining step of a multi-step reaction.

Compare the favorability of different potential reaction pathways.

The construction of a Gibbs free energy profile for a reaction involving this compound would require extensive computational work that has not yet been published.

Conformational Analysis and Molecular Dynamics Simulations

No published studies were found that have investigated the conformational landscape of this compound. Research in this area would typically involve quantum mechanical calculations to identify stable conformers and the energy barriers between them. Molecular dynamics simulations, which would provide insights into the dynamic behavior of the molecule over time, also appear to be absent from the scientific literature.

Solvation Model Effects on Computational Predictions and Experimental Correlation

There is no available research on how different solvation models impact the computational predictions of the properties of this compound. Such studies are crucial for correlating theoretical calculations with experimental data, as the solvent environment can significantly influence molecular structure and reactivity. The lack of experimental data for comparison further compounds this issue.

Advanced Spectroscopic and Structural Elucidation of 2 Phenoxycyclohexa 2,5 Diene 1,4 Dione and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR). For 2-Phenoxycyclohexa-2,5-diene-1,4-dione, NMR spectra allow for the precise assignment of each atom within the quinone and phenoxy moieties.

In the ¹H NMR spectrum, the protons on the quinone ring are expected to appear as distinct signals due to their unique electronic environments. The single proton adjacent to the phenoxy group is anticipated to resonate at a different chemical shift compared to the two vinyl protons on the other side of the ring. The protons of the phenoxy group will exhibit characteristic signals in the aromatic region, typically between 7.0 and 7.5 ppm, with multiplicities determined by their coupling to adjacent protons.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for the carbonyl carbons, the olefinic carbons of the quinone ring, and the carbons of the phenoxy group. The carbon atom directly attached to the oxygen (C-O) will have a characteristic chemical shift, as will the carbonyl carbons (C=O), which typically appear far downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are estimated values based on analogous compounds and substituent effects. Actual experimental values may vary.

¹H NMR (in CDCl₃)
Protons Predicted δ (ppm) Multiplicity
Quinone H-3 6.2 - 6.4 Doublet (d)
Quinone H-5 6.8 - 7.0 Doublet of Doublets (dd)
Quinone H-6 6.7 - 6.9 Doublet (d)
Phenoxy H-2'/6' 7.1 - 7.3 Doublet (d)
Phenoxy H-3'/5' 7.3 - 7.5 Triplet (t)

¹³C NMR (in CDCl₃)

Carbon Atom Predicted δ (ppm)
C-1 (C=O) 184 - 186
C-2 (C-O) 155 - 158
C-3 110 - 115
C-4 (C=O) 186 - 188
C-5 136 - 138
C-6 135 - 137
C-1' 150 - 153
C-2'/6' 120 - 123
C-3'/5' 129 - 131

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by distinct absorption bands corresponding to its key structural features: the quinone carbonyl groups, the carbon-carbon double bonds of the rings, and the carbon-oxygen ether linkage.

The most prominent features in the spectrum are the strong absorptions from the stretching vibrations of the two carbonyl (C=O) groups of the quinone ring. These typically appear in the region of 1650-1680 cm⁻¹. The presence of the electron-donating phenoxy group can slightly lower this frequency compared to unsubstituted p-benzoquinone. The stretching vibrations of the C=C bonds within the quinone and aromatic rings give rise to absorptions in the 1580-1620 cm⁻¹ region. Another key diagnostic peak is the C-O-C stretching of the ether linkage, which is expected to produce a strong, characteristic band in the 1200-1260 cm⁻¹ range.

Table 2: Characteristic IR Absorption Bands for this compound

Vibrational Mode Functional Group Typical Wavenumber (cm⁻¹) Intensity
C=O Stretch Quinone Carbonyl 1650 - 1680 Strong
C=C Stretch Quinone & Aromatic 1580 - 1620 Medium-Strong
C-O-C Stretch Aryl Ether 1200 - 1260 Strong

Ultraviolet-Visible (UV/Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring

Ultraviolet-Visible (UV/Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is dominated by the chromophore of the p-benzoquinone ring. Unsubstituted p-benzoquinone exhibits two main absorption bands: a weak band in the visible region (around 430-450 nm) corresponding to the formally forbidden n→π* transition of the carbonyl groups, and a much stronger band in the UV region (around 240-250 nm) due to the allowed π→π* transition of the conjugated system. nist.gov

The introduction of the phenoxy group, an auxochrome, is expected to cause a bathochromic (red) shift in these absorption maxima. The lone pair of electrons on the ether oxygen can extend the conjugation of the π-system, lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This shift makes UV/Vis spectroscopy a valuable tool for monitoring reactions involving this compound, as changes in the substitution pattern or redox state of the quinone ring will lead to observable changes in the absorption spectrum. acs.org

Table 3: Expected UV/Vis Absorption Maxima (λₘₐₓ) for this compound

Compound Electronic Transition λₘₐₓ (nm) Molar Absorptivity (ε)
p-Benzoquinone (experimental) π→π* ~245 High
p-Benzoquinone (experimental) n→π* ~435 Low
This compound (estimated) π→π* 255 - 270 High

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound (C₁₂H₈O₃), high-resolution mass spectrometry can confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion [M]⁺.

Under electron impact (EI) ionization, the molecular ion will undergo characteristic fragmentation, providing further structural evidence. Key fragmentation pathways for this compound are expected to involve the ether linkage and the quinone ring. A common fragmentation for phenoxy-containing compounds is the cleavage of the C-O ether bond, leading to the loss of a phenoxy radical (•OPh, 93 Da) or a neutral phenol (B47542) molecule (HOPh, 94 Da). Another anticipated fragmentation is the characteristic loss of carbon monoxide (CO, 28 Da) from the quinone ring, a process common to quinone structures. The resulting fragment ions can help to piece together the molecular structure.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

Ion Proposed Formula Predicted m/z
[M]⁺ [C₁₂H₈O₃]⁺ 200
[M - CO]⁺ [C₁₁H₈O₂]⁺ 172
[M - 2CO]⁺ [C₁₀H₈O]⁺ 144
[M - •OPh]⁺ [C₆H₄O₂]⁺ 108
[PhO]⁺ [C₆H₅O]⁺ 93

X-ray Crystallography for Solid-State Structural Determination of Analogues and Intermediates

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself may not be readily available, analysis of its analogues and reaction intermediates provides critical structural insights.

Crystallographic studies on related p-benzoquinone derivatives reveal that the six-membered quinone ring typically adopts a nearly planar conformation. For substituted quinones, the analysis focuses on bond lengths, bond angles, and the dihedral angle between the quinone ring and its substituents. In the case of a phenoxy-substituted analogue, X-ray analysis would precisely define the C-O-C bond angle of the ether linkage and the torsion angle describing the orientation of the phenoxy ring relative to the quinone ring. These parameters are crucial for understanding steric interactions and the extent of electronic communication between the two ring systems.

Furthermore, crystal structures of co-crystals involving the parent cyclohexa-2,5-diene-1,4-dione demonstrate how the carbonyl oxygens act as potent halogen and hydrogen bond acceptors, directing the formation of supramolecular assemblies in the solid state. This information is vital for predicting the intermolecular interactions and crystal packing of this compound and its derivatives.

Synthetic Applications and Material Science Prospects of 2 Phenoxycyclohexa 2,5 Diene 1,4 Dione and Its Functional Analogues

Role as Key Intermediates in Complex Organic Synthesis

While specific, widespread applications of 2-phenoxycyclohexa-2,5-diene-1,4-dione as a key intermediate in the synthesis of complex natural products are not extensively documented, its structural motifs are present in various biologically active molecules. The 1,4-benzoquinone (B44022) core is a recurring feature in numerous natural products with demonstrated pharmacological activities, including antitumor, antibiotic, and antimalarial properties. researchgate.netjetir.org The phenoxy group can be envisioned as a modifiable handle or a crucial pharmacophore in its own right.

The synthetic utility of quinones is well-established. They readily participate in a variety of chemical transformations, including:

Michael Additions: The electron-deficient nature of the quinone ring makes it susceptible to nucleophilic attack. This reactivity allows for the introduction of various functional groups, a key strategy in building molecular complexity. acs.org

Diels-Alder Reactions: Quinones are excellent dienophiles in cycloaddition reactions, providing a powerful tool for the construction of polycyclic systems. wikipedia.org

Radical Reactions: The formation of semiquinone radical anions is a characteristic feature of quinone chemistry, enabling their participation in radical-mediated processes. nih.gov

The synthesis of various substituted 1,4-benzoquinones serves as a testament to their role as versatile intermediates. For instance, the reaction of 1,4-benzoquinone with primary amines leads to the formation of 2,5-bis(alkyl/arylamino)-1,4-benzoquinones. researchgate.net This highlights the potential of this compound to undergo similar transformations, leading to a diverse library of substituted compounds with potential biological activities.

Development of Advanced Functional Organic Materials (e.g., dyes, photoconductors, supercapacitors)

The electronic properties of the quinone framework make this compound and its derivatives promising candidates for the development of advanced organic materials.

Dyes: Benzoquinone derivatives have been utilized in the formulation of dyes. For example, 2,5-bis(4-chloroanilino)-1,4-benzoquinone is a known yellow dyestuff. google.com The phenoxy group in this compound can be functionalized to tune the color and other properties of the resulting dye. By introducing various substituents on the phenoxy ring, it is possible to modulate the electronic transitions within the molecule, thereby altering its absorption and emission characteristics.

Supercapacitors: Quinone-based materials are actively being explored for their potential in energy storage, particularly in supercapacitors. nih.govresearchgate.net Their ability to undergo rapid and reversible redox reactions (pseudocapacitance) can significantly enhance the charge storage capacity of carbon-based electrodes. nih.govmdpi.com Lignin, a biopolymer rich in quinone moieties, has been investigated for this purpose. mdpi.com The redox activity of this compound could be harnessed in a similar fashion, potentially by incorporating it into conductive polymer matrices or onto high-surface-area carbon materials.

Material ClassPotential Application of this compound AnaloguesKey Property
DyesTunable colorants for textiles and other materialsChromophoric quinone core, modifiable phenoxy group
SupercapacitorsElectrode material for enhanced charge storageReversible redox activity (pseudocapacitance)

Applications in Catalysis and Coordination Chemistry as Ligands

The coordination chemistry of quinones is a field with growing interest, particularly in the design of molecular magnets and catalysts. jetir.org The oxygen atoms of the quinone ring can act as coordination sites for metal ions, and the redox-active nature of the quinone ligand can be used to modulate the electronic properties of the resulting metal complex.

Hydroxylated derivatives of dimethoxy-1,4-benzoquinone have been shown to act as redox-switchable ligands for alkaline earth metals. nih.gov This suggests that functionalized derivatives of this compound, particularly those bearing hydroxyl or other coordinating groups on the phenoxy ring, could exhibit similar properties. Such ligands could find applications in:

Catalysis: The redox activity of the quinone ligand could be used to facilitate catalytic cycles, for example, in oxidation reactions. Benzoquinone itself is often used as a co-catalyst in palladium-catalyzed reactions. nih.gov

Molecular Switches: The ability to switch the coordination properties of the ligand through redox stimuli could be exploited in the design of molecular sensors and switches.

Design and Synthesis of Derivatized Compounds for Enhanced Chemical Functionality

The chemical structure of this compound offers multiple sites for derivatization, allowing for the fine-tuning of its chemical and physical properties.

Substitution on the Quinone Ring: As previously mentioned, the quinone ring is susceptible to nucleophilic addition, enabling the introduction of a wide range of functional groups. This approach has been used to synthesize libraries of 2,5-diamino-1,4-benzoquinones. researchgate.net

Modification of the Phenoxy Group: The phenoxy ring provides another handle for chemical modification. Standard aromatic substitution reactions can be employed to introduce various functional groups, such as alkyl, alkoxy, or halogen moieties. This strategy has been successfully used in the synthesis of a library of 2-phenoxy-1,4-naphthoquinone and 2-phenoxy-1,4-anthraquinone derivatives with biological activity. nih.gov

A study on cyclohexa-2,5-diene-1,4-dione-based antiproliferative agents demonstrated that the introduction of different substituents significantly impacts their biological activity. nih.govresearchgate.netnih.gov This underscores the importance of derivatization in optimizing the desired functionality of quinone-based compounds.

Derivatization StrategyPotential Outcome
Nucleophilic addition to the quinone ringIntroduction of new functional groups, alteration of electronic properties
Aromatic substitution on the phenoxy ringFine-tuning of solubility, steric hindrance, and electronic effects

Electrochemical Applications Beyond Biological Systems (e.g., battery components, redox flow cells)

The reversible redox behavior of quinones makes them highly attractive for electrochemical energy storage applications, particularly in redox flow batteries (RFBs). researchgate.netresearchgate.net RFBs are a promising technology for large-scale energy storage, and organic redox-active materials like quinones offer advantages in terms of cost and sustainability compared to traditional metal-based systems.

Quinone derivatives have been extensively studied as both the negative (anolyte) and positive (catholyte) electrolytes in aqueous organic RFBs. researchgate.net The redox potential of a quinone can be tuned by the introduction of electron-donating or electron-withdrawing substituents. acs.orgresearchgate.net For example, the introduction of an amino group shifts the half-wave potential to more negative values. researchgate.net

The phenoxy group in this compound can be functionalized to modulate its redox potential and solubility, two critical parameters for its performance in an RFB. By strategically designing and synthesizing derivatives, it is possible to create materials tailored for specific battery applications. For instance, the introduction of sulfonate groups can enhance water solubility, a key requirement for aqueous RFBs. acs.org

Electrochemical SystemRole of this compound AnaloguesKey Properties
Redox Flow BatteriesAnolyte or catholyte materialTunable redox potential, high solubility, chemical stability
Organic BatteriesElectrode materialReversible redox cycling, high charge capacity

Q & A

Q. Advanced Research Focus

  • Western Blotting : Quantify PPAR-γ protein expression in adipose tissue. DMDD (50 mg/kg) increased PPAR-γ by 59.75% in diabetic mice vs. controls .
  • Gene Expression Analysis : Use RT-qPCR to assess adipogenic markers (e.g., C/EBPα, FAS) .
  • Immunohistochemistry : Visualize PPAR-γ-positive adipocytes in tissue sections .

Table 1 : PPAR-γ Protein Expression in Adipose Tissue (Example from DMDD Studies)

TreatmentPPAR-γ Increase (%)p-value vs. Control
Pioglitazone28.41<0.01
DMDD (50 mg/kg)59.75<0.01

How should researchers address contradictions in reported efficacy across studies?

Advanced Research Focus
Discrepancies may arise from:

  • Dosage Variability : Higher doses (50 mg/kg) of analogs like DMDD show stronger PPAR-γ activation than lower doses .
  • Model Differences : STZ-induced vs. genetic models (e.g., db/db mice) may yield divergent lipid profiles.
  • Endpoint Selection : Prioritize mechanistic biomarkers (e.g., PPAR-γ, IL-6) over indirect metrics like body weight .

What methodologies assess anti-inflammatory effects in metabolic disease models?

Q. Advanced Research Focus

  • ELISA : Quantify serum cytokines (IL-6, TNF-α). DMDD reduced IL-6 by 40% in diabetic mice .
  • Flow Cytometry : Analyze macrophage infiltration in adipose tissue .
  • Transcriptomics : Identify NF-κB pathway modulation via RNA-seq.

How do structural modifications influence bioactivity?

Q. Advanced Research Focus

  • Phenoxy vs. Alkyl Substituents : Phenoxy groups may enhance lipid solubility and tissue penetration vs. dodecyl chains in DMDD .
  • Methoxy Positioning : 6-Methoxy in DMDD improved hypoglycemic activity vs. 2-methoxy analogs .

What parameters define the therapeutic window in dose-response studies?

Q. Advanced Research Focus

  • Safety Margins : Monitor organ toxicity (liver/kidney function tests) at high doses (>50 mg/kg).
  • Efficacy Thresholds : Use EC₅₀ values from in vitro assays (e.g., PPAR-γ luciferase reporter) to guide in vivo dosing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.